4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Catalog No.
S2740611
CAS No.
1707392-15-1
M.F
C13H11N3O3S
M. Wt
289.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiaz...

CAS Number

1707392-15-1

Product Name

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

IUPAC Name

4-(3-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31

InChI

InChI=1S/C13H11N3O3S/c1-9-4-2-5-10(8-9)16-12-11(6-3-7-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)

InChI Key

TXUISCBNIVDFRM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O

Solubility

not available

4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, commonly referred to as Torasemide impurity A, is a chemical compound with the molecular formula C13H11N3O3S and a molecular weight of 289.31 g/mol. This compound is classified under the category of thiadiazine derivatives and is structurally characterized by a pyridine ring fused with a thiadiazine moiety. Its systematic name reflects its complex structure, which includes a methylphenyl group at the 4-position of the pyridine ring and a sulfonyl group contributing to its unique properties .

The reactivity of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide primarily involves nucleophilic substitution and electrophilic aromatic substitution due to the presence of both electron-rich and electron-deficient centers within its structure. The sulfonyl group (SO2) enhances the electrophilicity of adjacent carbon atoms, making them susceptible to nucleophilic attack. Additionally, this compound can undergo oxidation and reduction reactions, particularly at the nitrogen centers, which may alter its biological activity and stability .

Research indicates that 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibits diuretic properties similar to its parent compound Torasemide. It acts primarily by inhibiting sodium reabsorption in the kidneys, leading to increased urine output. This mechanism is beneficial for managing conditions such as hypertension and edema associated with heart failure or renal impairment. Furthermore, studies have suggested potential anti-inflammatory effects due to its ability to modulate various biochemical pathways .

The synthesis of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common method includes:

  • Formation of Thiadiazine Ring: Starting from appropriate precursors such as substituted phenyl hydrazines and carbon disulfide.
  • Cyclization: The reaction mixture is treated with acids or bases to promote cyclization into the thiadiazine structure.
  • Sulfonation: The introduction of the sulfonyl group can be achieved through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
  • Methylation: Finally, methylation at the aromatic ring can be performed using methyl iodide in the presence of a base.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

The primary application of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is as an impurity reference standard in pharmaceutical formulations containing Torasemide. It is utilized in quality control processes to ensure the safety and efficacy of diuretic medications. Additionally, due to its biological activity, it may have potential applications in drug discovery for developing new therapeutic agents targeting cardiovascular diseases .

Interaction studies involving 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have focused on its pharmacokinetics and pharmacodynamics when administered with other drugs. Research indicates that this compound may interact with various cytochrome P450 enzymes affecting drug metabolism. Furthermore, its diuretic effect can influence the pharmacological action of other medications used concurrently for managing hypertension or heart failure .

Several compounds share structural similarities with 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. These include:

  • Torasemide: A potent loop diuretic that serves as a parent compound.
  • Furosemide: Another loop diuretic with similar mechanisms but differing side effects.
  • Bumetanide: A diuretic that is structurally related but has a different potency profile.
Compound NameStructure TypePrimary UseUnique Characteristics
TorasemideThiadiazineDiureticLonger half-life than furosemide
FurosemideSulfonamideDiureticRapid onset but shorter duration
BumetanideSulfonamideDiureticMore potent than furosemide

The uniqueness of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide lies in its specific structural modifications that influence its biological activity and interaction profile compared to these other compounds .

XLogP3

1.5

Dates

Modify: 2023-08-16

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